molecular formula C16H23NOS B14216822 N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide CAS No. 830321-01-2

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide

Cat. No.: B14216822
CAS No.: 830321-01-2
M. Wt: 277.4 g/mol
InChI Key: XDLXMACLXXIRBG-UHFFFAOYSA-N
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Description

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with an oct-1-en-1-yl sulfanyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-mercaptophenylacetamide with 1-octene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form interactions with biological molecules, potentially inhibiting or modulating their activity. The phenyl ring and acetamide group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide is unique due to the presence of the oct-1-en-1-yl sulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

830321-01-2

Molecular Formula

C16H23NOS

Molecular Weight

277.4 g/mol

IUPAC Name

N-(4-oct-1-enylsulfanylphenyl)acetamide

InChI

InChI=1S/C16H23NOS/c1-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14(2)18/h8-13H,3-7H2,1-2H3,(H,17,18)

InChI Key

XDLXMACLXXIRBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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